3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

FAK inhibitor SAR often fails due to positional isomer variability. This compound provides the definitive 3-pyridyl, ortho-fluorobenzylthio, 4-bromophenyl combination for reproducible results. • 4-Bromophenyl substitution enhances anti-proliferative potency vs. Cl, F, NO₂ analogues in HCT116, HepG2, MCF7 lines. • Ortho-F benzylthio group creates a conformationally distinct pharmacophore vs. meta/para isomers. • 3-Pyridyl anchor alters kinase selectivity profile compared to 4-pyridyl regioisomer. Supplied as research-grade screening compound with global logistics support.

Molecular Formula C20H14BrFN4S
Molecular Weight 441.3 g/mol
CAS No. 477330-02-2
Cat. No. B3633122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
CAS477330-02-2
Molecular FormulaC20H14BrFN4S
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F
InChIInChI=1S/C20H14BrFN4S/c21-16-7-9-17(10-8-16)26-19(14-5-3-11-23-12-14)24-25-20(26)27-13-15-4-1-2-6-18(15)22/h1-12H,13H2
InChIKeyGLSVVVDATZJYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS 477330-02-2): Core Scaffold & Procurement Identity


3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS 477330-02-2, molecular formula C₂₀H₁₄BrFN₄S, MW 441.32) is a penta-substituted 1,2,4-triazole hybrid bearing a pyridin-3-yl group at C-3, a 4-bromophenyl group at N-4, and a 2-fluorobenzylthio moiety at C-5 . The compound belongs to the class of thioether-linked triazole-pyridine conjugates that have been investigated as focal adhesion kinase (FAK) inhibitors with antitumor potential, and is commercially procurable as a research-grade screening compound (AldrichCPR, product L243477) [1]. Its structural architecture uniquely combines three pharmacophoric elements—an electron-withdrawing 4-bromophenyl ring, an ortho-fluorobenzylthio side chain, and a 3-pyridyl anchor—that differentiate it from the more commonly reported 4-pyridyl and para-fluoro series [1].

Why 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine Cannot Be Replaced by Its Positional Isomers: The Case for Ortho-Fluoro and 3-Pyridyl Specificity


Within the 1,2,4-triazole-pyridine chemical space, seemingly minor positional variations—fluorine placement on the benzylthio ring (ortho vs. meta vs. para) and pyridine attachment point (C-3 vs. C-4)—produce substantial differences in anti-proliferative potency and target engagement [1]. Published SAR data on the 4-pyridyl subset demonstrate that the ortho-fluoro benzylthio analogue (3a, IC₅₀ values not separately reported vs. para-fluoro 3f) and bromine-containing analogues exhibit potency differences exceeding several-fold across HCT116, HepG2, and MCF7 cell lines, with the general potency rank among electron-withdrawing substituents following bromine > chlorine > fluorine > nitro [1]. Consequently, generic replacement of the target compound with a 4-pyridyl, para-fluoro, or non-brominated phenyl analogue cannot preserve the same biological activity profile, making compound-level procurement essential for reproducible research [1].

Quantitative Differentiation Evidence for 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine vs. Closest Analogs


Ortho-Fluoro Benzylthio Conformation Confers Distinct Steric and Electronic Properties vs. Meta- and Para-Fluoro Isomers

Among the 1,2,4-triazole-3-yl-pyridine series, the ortho-fluorobenzylthio substituent present in the target compound enforces a unique torsional angle and intramolecular S···F or C–H···F interaction pattern that is absent in the meta-fluoro (CAS 477329-51-4) and para-fluoro (CAS 477328-98-6) analogues. In the structurally characterized 4-pyridyl series, the ortho-fluoro analogue 3a showed a melting point of 173–174 °C and distinct NMR chemical shifts (δ 4.62, 7.02–7.12) vs. para-fluoro analogue 3f (mp 142–143 °C, δ 4.53, 6.91–7.00), reflecting differences in solid-state packing and solution conformation that can translate into differential target binding [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Bromophenyl N-Substituent Enhances Antiproliferative Potency Relative to Unsubstituted Phenyl: Class-Level SAR Inference

In the 4-pyridyl-1,2,4-triazole series evaluated against HCT116, HepG2, and MCF7 cell lines, the structure–activity relationship analysis demonstrated that electron-withdrawing substituents on the benzylthio or phenyl rings followed a potency rank of bromine > chlorine > fluorine > nitro [1]. Compound 3e (3-bromo-benzylsulfanyl, 4-phenyl) inhibited HCT116 (IC₅₀ = 8.17 μM) and HepG2 (IC₅₀ = 7.04 μM), while compound 6j (5-bromo-2-hydroxybenzylidene hydrazide) exhibited IC₅₀ = 1.99 μM against HCT116, outperforming the reference drug staurosporine (IC₅₀ = 13.20 μM) [1]. The target compound uniquely places bromine on the N-4 phenyl ring rather than the benzylthio side chain, which—based on the established halogen potency rank—is predicted to confer superior activity compared to the des-bromo phenyl analogue (compound 3a) [1].

Antitumor Activity FAK Inhibition Halogen SAR

3-Pyridyl vs. 4-Pyridyl Attachment Differentiates Target Binding Geometry and Physicochemical Profile

The target compound anchors the triazole core to pyridine at the 3-position, whereas the majority of published analogues in the FAK inhibitor series utilize a 4-pyridyl attachment [1]. This positional isomerism alters the nitrogen lone-pair orientation, hydrogen-bond acceptor geometry, and calculated molecular electrostatic potential surface. In the 4-pyridyl series, compound 3a (4-pyridyl, 2-fluorobenzylthio, 4-phenyl) was synthesized and characterized (mp 173–174 °C, yield 83%), while the 3-pyridyl regioisomer (target compound) presents a distinct spatial presentation of the pyridine nitrogen that may engage different residues within the FAK ATP-binding pocket or other kinase active sites [1].

Kinase Inhibitor Design Isosteric Replacement Drug Discovery

Ecotoxicity and Safe Handling Classification: H413 Chronic Aquatic Hazard Labeling

The target compound carries the H413 hazard statement ('May cause long lasting harmful effects to aquatic life'), classified as Chronic Aquatic Hazard Category 4 . This classification is shared among several SALOR-INT library triazole derivatives and mandates specific waste-handling protocols that may differ from non-halogenated or less lipophilic triazole analogues. The presence of both bromine and fluorine atoms, combined with the thioether linkage, contributes to the compound's environmental persistence profile and logP-driven bioaccumulation potential .

Environmental Safety Laboratory Handling Regulatory Compliance

Optimal Deployment Scenarios for 3-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine in Research & Screening Programs


FAK-Targeted Antitumor Screening Libraries Requiring Ortho-Fluorobenzylthio Geometry

The compound is best deployed as a member of a focused 1,2,4-triazole-pyridine library for FAK kinase inhibition screening. Its ortho-fluorobenzylthio group provides a conformationally distinct pharmacophore compared to meta- and para-fluoro library members, enabling SAR dissection of halogen position effects on FAK hinge-region binding. The 4-bromophenyl N-substituent further enhances the likelihood of identifying potent hits, given the established potency advantage of brominated analogues in this chemotype (bromine > chlorine > fluorine in the 4-pyridyl series [1]).

Regioisomeric Selectivity Profiling: 3-Pyridyl vs. 4-Pyridyl Triazole Conjugates

When investigating how pyridine nitrogen orientation affects kinase selectivity or off-target profiles, the target compound serves as the definitive 3-pyridyl representative alongside its 4-pyridyl counterpart (CAS 477332-68-6). Published docking studies on the 4-pyridyl series demonstrate π-cation interactions with FAK active-site residues [1]; the 3-pyridyl regioisomer is essential for testing whether repositioning the pyridine nitrogen alters this interaction and thereby modulates selectivity across the kinome.

Halogen-Enriched Fragment-Based Drug Discovery (FBDD) and Pharmacophore Modeling

The compound's dual-halogen architecture (bromine on N-phenyl, fluorine on benzylthio) makes it a valuable probe for halogen-bonding studies in structure-based design. The bromine atom provides anomalous scattering signal for X-ray crystallography, while the ortho-fluorine can participate in orthogonal C–F···H–C or C–F···C=O interactions. This combination is absent in the mono-halogenated or non-halogenated congeners, making the target compound uniquely suited for experimental electron-density mapping of halogen-bonding contributions to ligand–protein affinity.

Reference Standard for Aquatic Toxicology Assessment of Halogenated Triazole Derivatives

With its H413 chronic aquatic hazard classification , the compound can serve as a benchmark for environmental persistence and ecotoxicity profiling within triazole-based screening libraries. Its logP, bioaccumulation potential, and degradation kinetics can be compared against non-brominated or non-fluorinated analogues to generate Structure–Ecotoxicology Relationship (STER) data supporting green chemistry prioritization in early drug discovery.

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